Cas no 1797805-33-4 (N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide)

N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core functionalized with a morpholine moiety and a pyridine-3-carboxamide substituent. This structure confers potential utility in medicinal chemistry, particularly as a kinase inhibitor scaffold due to its ability to engage in hydrogen bonding and π-stacking interactions. The morpholine group enhances solubility and pharmacokinetic properties, while the pyridine-carboxamide moiety offers versatility for further derivatization. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for research applications in drug discovery and biochemical studies. The compound’s balanced lipophilicity and molecular weight suggest favorable bioavailability for lead optimization efforts.
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide structure
1797805-33-4 structure
Product Name:N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide
CAS No:1797805-33-4
MF:C15H17N5O2
MW:299.327782392502
CID:5373672
Update Time:2025-06-15

N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-3-carboxamide
    • N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide
    • Inchi: 1S/C15H17N5O2/c21-15(12-2-1-4-16-10-12)18-11-13-17-5-3-14(19-13)20-6-8-22-9-7-20/h1-5,10H,6-9,11H2,(H,18,21)
    • InChI Key: XGSHJMWCEVSWNO-UHFFFAOYSA-N
    • SMILES: C1=NC=CC=C1C(NCC1=NC=CC(N2CCOCC2)=N1)=O

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Additional information on N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide

N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide: A Novel Scaffold for Targeted Therapeutic Applications

N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide represents a unique molecular scaffold with potential applications in pharmaceutical research. This compound, identified by CAS No. 1797805-33-4, belongs to the class of pyridine derivatives with a complex heterocyclic structure. The molecular architecture combines a pyrimidine ring functionalized with a morpholine moiety and a pyridine ring linked via an amide bond, creating a multi-aryl framework with diverse pharmacological potential.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly for their ability to modulate kinase activity and interact with cellular signaling pathways. The morpholin-4-yl substituent introduces hydrophilic characteristics while maintaining structural flexibility, which may enhance bioavailability and cellular permeability. The pyridine-3-carboxamide functionality contributes to the molecule's ability to engage in hydrogen bonding interactions with target proteins, a critical factor in drug-receptor binding affinity.

Structural analysis of N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide reveals a conjugated system that may enable unique electronic properties. The pyrimidine ring, with its ability to form hydrogen bonds, and the pyridine ring, with its electron-deficient characteristics, create a molecular platform that could be optimized for specific therapeutic applications. Recent computational studies have suggested that this scaffold may exhibit favorable drug-like properties, including appropriate lipophilicity and molecular weight for oral administration.

Pharmacological investigations into this compound have focused on its potential as an inhibitor of specific protein kinases. The pyrimidin-2-yl moiety, when combined with the morpholin-4-yl group, may provide a selective interaction with ATP-binding sites in target enzymes. This structural feature is particularly relevant in the development of kinase inhibitors, as it allows for precise modulation of enzymatic activity without affecting unrelated pathways.

Recent advances in medicinal chemistry have emphasized the importance of multi-target scaffolds in treating complex diseases. N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide represents an example of such a scaffold, with its ability to engage multiple molecular targets simultaneously. This characteristic is particularly valuable in the treatment of conditions like cancer, where the interplay of multiple signaling pathways is critical to disease progression.

Experimental studies have demonstrated the compound's potential in modulating cellular pathways associated with inflammation and cell proliferation. The pyridine-3-carboxamide functionality may contribute to its ability to interact with G-protein coupled receptors, while the pyrimidin-2-yl group may influence its interaction with nuclear receptors. These properties suggest a broad therapeutic spectrum that warrants further investigation.

Recent research has explored the compound's potential in the context of targeted therapy for oncology applications. The molecular design of N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide allows for the possibility of selective targeting of specific tumor-associated pathways, which is a critical factor in minimizing off-target effects and improving therapeutic outcomes.

Computational modeling studies have indicated that this compound may exhibit favorable pharmacokinetic properties, including appropriate absorption, distribution, metabolism, and excretion profiles. The presence of the morpholin-4-yl group may enhance solubility characteristics, while the pyridine-3-carboxamide functionality may contribute to metabolic stability. These properties are essential for the development of orally bioavailable therapeutic agents.

Experimental data from preclinical studies suggest that the compound may demonstrate activity against specific cancer cell lines. The ability of the pyrimidin-2-yl group to interact with ATP-binding domains in kinases, combined with the hydrophilic nature of the morpholin-4-yl moiety, may enable the compound to selectively inhibit aberrant signaling pathways associated with tumorigenesis.

Recent advances in drug discovery have highlighted the importance of structure-based design approaches in developing novel therapeutics. The molecular architecture of N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide provides a versatile platform for further optimization, with potential applications in the development of agents for oncology, neurology, and inflammatory diseases.

Current research efforts are focused on elucidating the molecular mechanisms underlying the compound's biological activity. The interplay between the pyrimidin-2-yl and pyridine-3-carboxamide functionalities may influence its interactions with specific proteins, suggesting potential applications in modulating signaling pathways associated with disease states.

As the field of medicinal chemistry continues to evolve, compounds like N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}pyridine-3-carboxamide represent promising candidates for the development of novel therapeutics. The unique structural features of this molecule, combined with its potential to engage multiple biological targets, make it an attractive subject for further investigation in drug discovery programs.

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